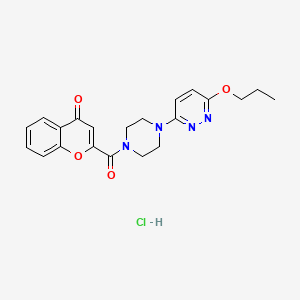
2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4O4 and its molecular weight is 430.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O3⋅HCl, with a molecular weight of 364.86 g/mol. The structure features a chromone core linked to a piperazine moiety and a pyridazine substituent, indicating potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, similar to the compound , exhibit significant antimicrobial properties. For instance, compounds containing piperazine structures have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. One study reported that certain piperazine derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Research has shown that chromone derivatives often possess anti-inflammatory properties. The incorporation of piperazine into chromone structures may enhance these effects. A study on related chromone compounds revealed significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential mechanism by which the compound may exert anti-inflammatory effects .
Neuropharmacological Activity
Piperazine derivatives are known for their neuropharmacological activities, particularly as serotonin reuptake inhibitors (SSRIs). The structural similarity of this compound to known SSRIs suggests it could also exhibit similar properties. Preliminary data from related studies indicate micromolar affinity for serotonin transporters, which is critical for antidepressant activity .
The biological activity of the compound is likely mediated through multiple mechanisms:
- Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : Chromone derivatives often inhibit enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects.
- Interaction with Bacterial Targets : The structural components may interact with bacterial cell membranes or specific enzymes, disrupting essential functions.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their efficacy against M. tuberculosis. Among them, several exhibited potent activity with low cytotoxicity against human cells, supporting the potential therapeutic use of such compounds .
- Neuropharmacological Evaluation : Research on piperazine-based SSRIs has shown improved profiles in terms of side effects compared to traditional SSRIs. These findings suggest that further exploration of this compound could yield valuable insights into safer antidepressant options .
特性
IUPAC Name |
2-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4.ClH/c1-2-13-28-20-8-7-19(22-23-20)24-9-11-25(12-10-24)21(27)18-14-16(26)15-5-3-4-6-17(15)29-18;/h3-8,14H,2,9-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKPTEYUEPUELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














